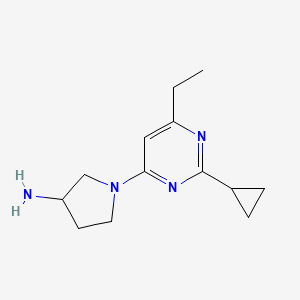

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine

Description

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 2, an ethyl group at position 6, and a pyrrolidin-3-amine moiety at position 4 (Figure 1). Its molecular formula is C₁₃H₂₀N₄, with a molecular weight of 232.33 g/mol . The pyrrolidine ring, a five-membered amine-containing heterocycle, contributes to conformational flexibility and hydrogen-bonding capabilities, critical for interactions with enzymes or receptors.

This compound is of interest in medicinal chemistry due to its structural hybridity, combining features of pyrimidine-based kinase inhibitors and amine-containing bioactive molecules.

Properties

Molecular Formula |

C13H20N4 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine |

InChI |

InChI=1S/C13H20N4/c1-2-11-7-12(17-6-5-10(14)8-17)16-13(15-11)9-3-4-9/h7,9-10H,2-6,8,14H2,1H3 |

InChI Key |

ZJNBFODVSDFLOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2CC2)N3CCC(C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine and cyclopropyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the interactions of small molecules with biological targets.

Medicine: It has potential as a lead compound for the development of new drugs.

Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects

Ring System Variations

- Pyrrolidine vs. Piperidine: The five-membered pyrrolidine ring in the target compound offers greater conformational flexibility compared to six-membered piperidine rings (e.g., ).

- Pyrimidine vs. Pyridine : Pyrimidine-based compounds (e.g., ) generally exhibit stronger π-π stacking interactions with aromatic residues in enzymes compared to pyridine derivatives (e.g., ), which lack a second nitrogen in the ring.

Functional Group Contributions

- Amine Position : The 3-amine group on pyrrolidine in the target compound facilitates hydrogen bonding with catalytic residues (e.g., in kinases or G protein-coupled receptors). Derivatives with 4-amine piperidine (e.g., ) may exhibit altered hydrogen-bonding networks.

- Halogenated Analogs : Bromine or chlorine substitutions (e.g., ) increase molecular weight and polarizability but may introduce toxicity risks absent in the target compound.

Biological Activity

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrimidine ring and a pyrrolidine moiety. Its molecular formula is C13H20N4, with a molecular weight of approximately 232.33 g/mol. This compound has shown potential biological activities, particularly in the context of pharmacological applications.

Structural Characteristics

The compound's structure can be characterized as follows:

- Pyrimidine Ring: A six-membered ring containing nitrogen atoms, contributing to the compound's biological activity.

- Pyrrolidine Moiety: A five-membered saturated ring that may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity: Some derivatives have been studied for their effectiveness against various cancer cell lines.

- Antimicrobial Properties: The compound may possess activity against certain bacteria and fungi.

- Enzyme Inhibition: Interaction studies suggest potential inhibition of specific enzymes, which could lead to therapeutic applications.

The biological activity of this compound is likely mediated through its binding affinities with various biological targets. This includes:

- Receptor Interaction: The compound may act as an agonist or antagonist at specific receptors.

- Enzyme Modulation: It may inhibit or activate enzymes involved in critical biochemical pathways.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

-

Synthesis and Characterization:

- The synthesis involves multiple methods, including the reaction of cyclopropyl and ethyl-substituted pyrimidines with pyrrolidine derivatives. Reaction conditions typically include organic solvents like dichloromethane (DCM) and methanol, monitored by thin-layer chromatography (TLC) .

-

Biological Evaluations:

- A study evaluated the antitumor potential of similar pyrimidine derivatives, indicating that modifications to the structure can enhance activity against specific cancer cell lines .

- Another investigation into enzyme inhibition highlighted that compounds with a similar structural framework showed promising results in inhibiting key metabolic enzymes involved in cancer progression .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Cyclopropylpyrimidine | C8H10N2 | Lacks the pyrrolidine moiety; simpler structure |

| 1-(2-Cyclopropylpyrimidin-4-yl)ethanamine | C11H16N4 | Contains an ethyl chain instead of a pyrrolidine ring |

| 1-(2-Cyclopropylpyrimidin-5-yloxy)ethanamine | C12H16N3O | Includes an ether functional group; different reactivity profile |

The combination of the cyclopropyl group and the pyrrolidine structure in this compound may enhance its biological activity compared to simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.